Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate
CAS No.:
Cat. No.: VC16710624
Molecular Formula: C11H9F2NO4
Molecular Weight: 257.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F2NO4 |
|---|---|
| Molecular Weight | 257.19 g/mol |
| IUPAC Name | ethyl 4-(difluoromethyl)-6-oxo-7H-furo[2,3-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C11H9F2NO4/c1-2-17-11(16)7-3-6-5(9(12)13)4-8(15)14-10(6)18-7/h3-4,9H,2H2,1H3,(H,14,15) |
| Standard InChI Key | RICRDCQTPDLUSS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(O1)NC(=O)C=C2C(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a furan ring fused to a dihydropyridine moiety. The 4-position is substituted with a difluoromethyl group (-CFH), while the 2-position contains an ethyl ester functional group. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by computational modeling. The molecular formula is CHFNO, with a molecular weight of 257.19 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 4-(difluoromethyl)-6-oxo-7H-furo[2,3-b]pyridine-2-carboxylate |
| Canonical SMILES | CCOC(=O)C1=CC2=C(O1)NC(=O)C=C2C(F)F |
| Topological Polar Surface Area | 78.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the difluoromethyl group at δ 5.9–6.2 ppm (doublet of quartets, = 54 Hz) in H NMR, while F NMR shows a triplet at δ -118 ppm ( = 240 Hz). Mass spectrometry (EI) confirms the molecular ion peak at m/z 257.09 (calculated for CHFNO_4$$$$^+). Infrared spectroscopy identifies carbonyl stretches at 1707 cm (ester C=O) and 1649 cm (pyridone C=O) .
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis employs a convergent strategy, combining furan and pyridine precursors. Key steps include:
-
Furan Ring Construction: Cyclocondensation of ethyl glyoxylate with 2,5-dimethoxyfuran under acidic conditions yields the furan-2-carboxylate intermediate.
-
Pyridine Annulation: Reaction with ammonium acetate and difluoroacetyl chloride introduces the dihydropyridine and difluoromethyl groups via a Knorr-type mechanism .
Reaction Conditions and Yields
Optimization studies demonstrate that using tetrabutylammonium fluoride (TBAF) as a catalyst in dimethylacetamide (DMAc) at 80°C improves regioselectivity, achieving a 72% yield of the target compound . Critical parameters include:
-
Solvent Polarity: DMAc enhances intermediate stabilization.
-
Temperature Control: Higher temperatures (>100°C) promote side reactions, reducing yields by 15–20% .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst | TBAF (0.1 eq) | +22% vs. uncatalyzed |
| Reaction Time | 8 hours | Maximizes conversion |
| Solvent | DMAc | Prevents decomposition |
Biological Activity and Mechanism
Allosteric Modulation of GPCRs
The compound acts as a negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), with an IC of 38 nM in calcium mobilization assays. Fluorine atoms enhance binding affinity by forming hydrogen bonds with Thr and Tyr residues in the receptor’s transmembrane domain. Comparative studies show a 3.4-fold increase in potency over non-fluorinated analogs.
Pharmacokinetic Profile
-
Solubility: 89 μM in PBS (pH 7.4), attributed to the ester moiety’s hydrophilicity.
-
Metabolic Stability: Half-life of 4.2 hours in human liver microsomes, with primary metabolites arising from ester hydrolysis.
-
Blood-Brain Barrier Penetration: LogP value of 1.9 predicts moderate CNS availability, confirmed by in vivo murine models (brain/plasma ratio = 0.6).
Therapeutic Applications
Neurodegenerative Diseases
In transgenic Alzheimer’s models, the compound reduces amyloid-β plaque burden by 41% at 10 mg/kg/day, likely through mGluR5-mediated inhibition of γ-secretase. Synaptic plasticity improvements (LTP enhancement by 28%) suggest cognitive benefits.
Oncology
Preliminary data indicate anti-proliferative activity against non-small cell lung cancer (NCI-H460) cells (IC = 4.7 μM), possibly via ROS generation from fluorine-mediated electron withdrawal .
Comparative Analysis with Structural Analogs
Fluorine Substitution Effects
Replacing the difluoromethyl group with -CH decreases mGluR5 affinity by 12-fold, underscoring fluorine’s electronic effects. Conversely, -CF substitution reduces solubility to 22 μM, highlighting the difluoromethyl group’s optimal balance.
Ester vs. Carboxylic Acid Derivatives
Hydrolysis of the ethyl ester to the carboxylic acid analog abolishes CNS penetration (brain/plasma ratio <0.1), validating the prodrug strategy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume